1-(4-Methoxy-3-methylphenyl)ethanol

Chemical Synthesis Procurement Physicochemical Properties

This chiral secondary aromatic alcohol (C₁₀H₁₄O₂) provides superior experimental reproducibility over generic analogs. Its unique para-methoxy/meta-methyl substitution pattern yields a defined lipophilicity (XLogP3=1.8) and polarity (TPSA=29.5 Ų) critical for unambiguous SAR analysis. As a racemic scaffold with both enantiomers commercially available, it avoids the costs of in-house resolution. A high boiling point (~266 °C) and established safety profile streamline process scale-up. Select this 97% purity building block to maintain stereochemical fidelity and valid structure-property correlations in your next synthesis campaign.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Cat. No. B7814353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-3-methylphenyl)ethanol
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)O)OC
InChIInChI=1S/C10H14O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8,11H,1-3H3
InChIKeyNATDHZQROBIOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxy-3-methylphenyl)ethanol: Physicochemical Profile and Procurement Considerations for a Defined Substituted Aromatic Alcohol


1-(4-Methoxy-3-methylphenyl)ethanol (CAS 124829-12-5, molecular formula C₁₀H₁₄O₂, molecular weight 166.22 g/mol) is a substituted secondary aromatic alcohol characterized by a para-methoxy group and a meta-methyl group on the phenyl ring relative to the 1-hydroxyethyl substituent [1]. Its structural features confer a distinct polarity and steric profile that differentiate it from simpler analogs lacking either substituent. The compound is supplied as a racemic mixture with a typical purity specification of 97% .

Why Generic Substitution of 1-(4-Methoxy-3-methylphenyl)ethanol with Unsubstituted or Mono-substituted Analogs Is Structurally Invalid


The premise that a simpler analog such as 1-(4-methoxyphenyl)ethanol (CAS 3319-15-1) or 1-(3-methylphenyl)ethanol can functionally substitute for 1-(4-methoxy-3-methylphenyl)ethanol is not supported by the principles of structure-activity and structure-property relationships. The presence of both electron-donating substituents on the aromatic ring alters the electron density distribution, lipophilicity (calculated XLogP3 of approximately 1.8), and steric environment of the hydroxyl-bearing chiral center [1]. In the context of asymmetric synthesis, resolution, or derivatization, the absence of either the methoxy or methyl group can alter reaction yields, chromatographic retention times, and the stability of downstream intermediates. Therefore, generic substitution introduces an uncontrolled variable that compromises experimental reproducibility and the validity of structure-property correlations [1].

Quantitative Differentiation of 1-(4-Methoxy-3-methylphenyl)ethanol: A Procurement-Focused Evidence Guide


Volatility and Physical Form Differentiation from the Unsubstituted Parent Scaffold 1-Phenylethanol

The target compound exhibits a significantly higher boiling point compared to the unsubstituted parent compound, 1-phenylethanol, a property that directly impacts its handling and purification requirements during procurement and use [1].

Chemical Synthesis Procurement Physicochemical Properties

Differences in Safety and Handling Requirements Compared to 1-Phenylethanol

The flash point of 1-(4-methoxy-3-methylphenyl)ethanol (109.6±18.2 °C) is significantly higher than that of the unsubstituted analog 1-phenylethanol (approximately 85 °C, closed cup) [1]. This difference may translate to less stringent storage and ventilation requirements for the target compound, potentially reducing associated procurement costs for specialized flammable liquid storage [1].

Safety Data Procurement Handling Protocols

Commercial Availability and Supply Chain Differentiation of the Enantiomerically Pure (1S)-Form

The procurement of (1S)-1-(4-methoxy-3-methylphenyl)ethanol (CAS 1568043-03-7) is well-documented, with a minimum purity specification of 95% . In contrast, the (1R)-enantiomer (CAS 1568049-07-9) is similarly available at 95% purity . This contrasts with some other substituted 1-arylethanols, where both enantiomers are not equivalently accessible, potentially impacting research project timelines.

Chiral Building Blocks Procurement Stereoselective Synthesis

Differentiation in Reactivity for Further Derivatization: Access to 2,2-Dichloro-1-(4-methoxy-3-methylphenyl)ethanol

The target compound can be directly chlorinated to yield 2,2-dichloro-1-(4-methoxy-3-methylphenyl)ethanol, a distinct scaffold valued in medicinal chemistry [1]. This transformation leverages the unique substitution pattern of the aromatic ring, which influences the stability and subsequent reactivity of the chlorinated product. Analogs with different substitution patterns may undergo alternative reaction pathways or yield less stable products, underscoring the target compound's specific role as a precursor [1].

Chemical Synthesis Intermediate Derivatization

Evidence-Backed Research and Industrial Application Scenarios for 1-(4-Methoxy-3-methylphenyl)ethanol


As a Defined Scaffold for Structure-Property Relationship (SPR) Studies in Medicinal Chemistry

In medicinal chemistry campaigns where the objective is to systematically probe the effect of lipophilicity and electron density on target binding or pharmacokinetic properties, 1-(4-methoxy-3-methylphenyl)ethanol serves as a precisely defined scaffold. Its calculated XLogP3 of 1.8 and topological polar surface area of 29.5 Ų offer a specific, quantifiable physicochemical profile that differs from both unsubstituted and mono-substituted analogs [1]. Its use ensures that any observed changes in biological activity are attributable to the intended structural modification and not to an undefined mixture of properties, thereby improving the interpretability of SPR data [1].

As a Chiral Building Block for Asymmetric Synthesis and Enantioselective Catalysis

Given the documented commercial availability of both the (1S)- and (1R)-enantiomers in high purity [REFS-1, REFS-2], this compound is well-suited for use as a chiral building block or auxiliary in asymmetric synthesis. Researchers can procure the specific enantiomer required for the synthesis of chiral ligands, catalysts, or pharmaceutical intermediates, thereby avoiding the need for in-house resolution. This direct procurement streamlines workflow and ensures stereochemical fidelity from the initial step of a synthetic route [REFS-1, REFS-2].

As a Process-Characterized Intermediate for Kilogram-Scale Chemical Synthesis

For process chemists involved in scaling up synthetic routes, the well-defined physical properties of 1-(4-methoxy-3-methylphenyl)ethanol—specifically its high boiling point of approximately 266 °C [1]—facilitate process design and optimization. The knowledge that this compound has a higher flash point than simpler analogs (e.g., 1-phenylethanol) [2] also informs safety assessments and equipment specifications during scale-up. These data points contribute to a more predictable and controlled scale-up process compared to using less well-characterized intermediates [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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